(5Z)-2-imino-5-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-2-Imino-5-({3-Methoxy-4-[(4-Methylphenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound with a thiazolidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-Imino-5-({3-Methoxy-4-[(4-Methylphenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and amines with thiazolidinone derivatives. Common synthetic routes include:
Condensation Reaction: This involves the reaction of 3-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde with thiazolidinone in the presence of a base such as sodium hydroxide.
Cyclization Reaction: The intermediate product undergoes cyclization to form the thiazolidinone ring structure under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The methoxy and imino groups can participate in nucleophilic substitution reactions, where reagents like alkyl halides or acyl chlorides are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-2-Imino-5-({3-Methoxy-4-[(4-Methylphenyl)methoxy]phenyl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s imino and methoxy groups enable it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core structure but different substituents.
Iminothiazolidines: Compounds with an imino group attached to a thiazolidine ring.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups but different core structures.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
(5Z)-2-amino-5-[[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-12-3-5-13(6-4-12)11-24-15-8-7-14(9-16(15)23-2)10-17-18(22)21-19(20)25-17/h3-10H,11H2,1-2H3,(H2,20,21,22)/b17-10- |
InChI Key |
GJDHUSWKPRDTSM-YVLHZVERSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)OC |
Origin of Product |
United States |
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